1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1250650-62-4
VCID: VC3384355
InChI: InChI=1S/C10H16N4O/c1-2-8(1)10-12-9(13-15-10)7-14-5-3-11-4-6-14/h8,11H,1-7H2
SMILES: C1CC1C2=NC(=NO2)CN3CCNCC3
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

CAS No.: 1250650-62-4

Cat. No.: VC3384355

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine - 1250650-62-4

Specification

CAS No. 1250650-62-4
Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
IUPAC Name 5-cyclopropyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H16N4O/c1-2-8(1)10-12-9(13-15-10)7-14-5-3-11-4-6-14/h8,11H,1-7H2
Standard InChI Key VDGGJIGRXFEOTD-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=NO2)CN3CCNCC3
Canonical SMILES C1CC1C2=NC(=NO2)CN3CCNCC3

Introduction

Structural Characteristics and Classification

Molecular Structure and Chemical Classification

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine belongs to the class of oxadiazole derivatives, specifically the 1,2,4-oxadiazole subclass. These five-membered heterocyclic rings contain one oxygen atom and two nitrogen atoms in a specific arrangement that provides unique chemical properties . The structural components of this compound include:

  • A 1,2,4-oxadiazole core: A five-membered heterocyclic ring characterized by an oxygen atom at position 1 and nitrogen atoms at positions 2 and 4

  • A cyclopropyl substituent: A three-membered carbocyclic ring attached directly to position 5 of the oxadiazole core

  • A methylene (CH₂) linker: Connecting the oxadiazole core at position 3 to the piperazine ring

  • A piperazine moiety: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4

The arrangement of these structural elements creates a molecule with multiple potential pharmacophoric regions that can interact with various biological targets.

Physicochemical Properties

Based on the molecular structure, the predicted physicochemical properties of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine are presented in the following table:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₁H₁₆N₄OBased on structural composition
Molecular Weight220.28 g/molCalculated from molecular formula
Physical StateCrystalline solid at room temperatureCommon for similar heterocyclic compounds
SolubilityModerately soluble in water; more soluble in polar organic solventsBased on presence of basic piperazine moiety and lipophilic oxadiazole core
Basic CharacterModerate basicity (estimated pKa ~8-9)Due to the piperazine nitrogen atoms
Log P~1.5-2.5Estimated based on balance between hydrophilic and lipophilic moieties
Hydrogen Bond Acceptors5Nitrogen and oxygen atoms in the structure
Hydrogen Bond Donors1Secondary amine in piperazine ring

These properties suggest that 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine would possess reasonable drug-like characteristics, potentially facilitating its development for pharmaceutical applications.

Synthesis Methodologies

Amidoxime-Based Synthesis

The classical method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives . For the target compound, this would entail:

  • Preparation of an appropriate amidoxime containing a protected piperazinylmethyl group

  • Reaction with cyclopropylcarboxylic acid or its activated derivative (acid chloride, ester, or anhydride)

  • Cyclodehydration to form the oxadiazole ring

  • Deprotection to yield the final product

This approach was originally proposed by Tiemann and Krüger and has been widely utilized with various modifications to improve yields and reaction conditions .

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to 1,2,4-oxadiazole synthesis, offering significant advantages including shorter reaction times, higher yields, and reduced solvent usage . This synthetic approach allows for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles within extremely short reaction times with good yields .

For the synthesis of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, microwave-assisted protocols could involve:

  • Reaction of an appropriate amidoxime with cyclopropylcarboxylic acid derivatives under microwave irradiation

  • Catalyst assistance using NH₄F/Al₂O₃ or K₂CO₃

  • Introduction of the piperazine moiety either before or after oxadiazole formation

Modern Synthetic Approaches

Recent advances in 1,2,4-oxadiazole synthesis offer promising routes for the preparation of the target compound:

One-Pot Procedures

Baykov et al. developed a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) . This method provides diverse oxadiazole analogs through a simple purification protocol, although reaction times vary from 4-24 hours with yields ranging from 11-90% .

Another efficient one-pot procedure reported by Zarei employs the Vilsmeier reagent for COOH group activation in the reaction between amidoximes and carboxylic acids . This approach offers good to excellent yields (61-93%), uses readily available starting materials, and features straightforward purification protocols .

Emerging Green Chemistry Methods

Recent trends in heterocyclic synthesis emphasize environmentally friendly approaches. Mechanochemistry, which utilizes mechanical energy (grinding or milling) to induce reactions in solid-state, has emerged as a promising technique offering increased reaction rates and quantitative yields with minimal or no solvent usage . This approach may provide future sustainable methods for preparing compounds like 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine.

Structure-Activity Relationship Considerations

The 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole heterocycle contributes significantly to the biological profile of the compound due to its "unique bioisosteric properties" . This heterocyclic system can function as a bioisostere for ester, amide, or carboxylic acid groups in drug molecules, offering several advantages:

These properties make the 1,2,4-oxadiazole ring an attractive scaffold for drug development across multiple therapeutic areas.

The Cyclopropyl Substituent

  • Introduction of structural rigidity, potentially enhancing binding specificity to target proteins

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Unique electronic properties due to its strained ring system, affecting electron distribution in the oxadiazole ring

  • Potential metabolic blocking effects, potentially improving in vivo stability

  • Conformational constraints that may lock the molecule in bioactive conformations

Research has indicated that substituents at position 5 of the 1,2,4-oxadiazole ring significantly impact biological activity . While many active compounds feature aromatic substituents with electron-withdrawing groups at this position, the cyclopropyl group offers unique electronic and steric properties that may confer distinct biological profiles.

The Piperazine Moiety

  • Provision of basic centers for potential salt formation, enhancing water solubility

  • Hydrogen bonding capabilities as both donor and acceptor

  • Potential for interaction with various biological targets, particularly G-protein coupled receptors

  • Modulation of physicochemical properties, including lipophilicity and distribution coefficient

  • Capacity for further functionalization at the unsubstituted nitrogen

The piperazine moiety is found in numerous drugs across diverse therapeutic classes, highlighting its importance as a privileged structure in medicinal chemistry.

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